![molecular formula C9H12N2O2S B1348966 1-(Methylsulfonyl)indolin-5-amine CAS No. 299921-01-0](/img/structure/B1348966.png)
1-(Methylsulfonyl)indolin-5-amine
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Overview
Description
1-(Methylsulfonyl)indolin-5-amine, also known as MSIA, is a synthetic compound that has been studied for its potential applications in scientific research. MSIA has been shown to have a variety of biochemical and physiological effects, making it a useful tool for laboratory experiments.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives have also shown anti-inflammatory activity. In particular, 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole has demonstrated significant anti-inflammatory activity .
Anticancer Activity
Indole derivatives have been found to possess anticancer properties. The indole scaffold has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .
Anti-HIV Activity
Indole derivatives have shown potential as anti-HIV agents. Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed their molecular docking studies as an anti-HIV-1 .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant properties. These compounds can help protect the body from damage caused by harmful molecules called free radicals .
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activity. They have been found to be effective against a variety of microorganisms, including bacteria and fungi .
Antitubercular Activity
Indole derivatives have shown potential in the treatment of tuberculosis. They have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes this disease .
Antidiabetic Activity
Indole derivatives have also been found to possess antidiabetic properties. They have been found to help regulate blood sugar levels, making them potentially useful in the treatment of diabetes .
Mechanism of Action
Target of Action
1-(Methylsulfonyl)indolin-5-amine is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 1-(Methylsulfonyl)indolin-5-amine may also interact with various targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes caused by 1-(Methylsulfonyl)indolin-5-amine would depend on its primary targets, which are currently unknown.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially 1-(Methylsulfonyl)indolin-5-amine, could affect a variety of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
1-methylsulfonyl-2,3-dihydroindol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-3,6H,4-5,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXKFJCABSSCPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352881 |
Source
|
Record name | 1-(methylsulfonyl)indolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)indolin-5-amine | |
CAS RN |
299921-01-0 |
Source
|
Record name | 1-(methylsulfonyl)indolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Methylsulfonyl)indolin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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